Benzoyl bromide, 3-bromo-

Übersicht

Beschreibung

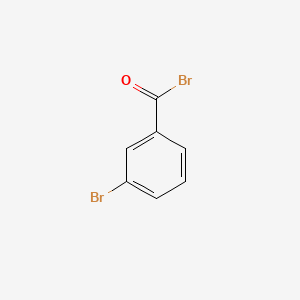

Benzoyl bromide, 3-bromo-: is an organic compound with the molecular formula C7H5BrO. It consists of a benzene ring substituted with a bromine atom and a carbonyl group. This compound is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoyl bromide, 3-bromo- can be synthesized through the bromination of benzoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of benzoyl bromide, 3-bromo- often involves continuous flow processes. These processes utilize bromine generators and microstructured photochemical reactors to achieve high efficiency and throughput. The use of continuous flow technology allows for better control over reaction conditions and improved safety .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl bromide, 3-bromo- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form benzoyl bromide derivatives with different functional groups.

Reduction Reactions: It can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Diethyl Phosphite and N,N-Diisopropylethylamine: Used for debromination reactions to obtain monobromides.

Catalysts: Iron (Fe) or aluminum bromide (AlBr3) for bromination reactions.

Major Products Formed:

Benzyl Bromide Derivatives: Formed through substitution reactions.

Benzoyl Derivatives: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzoyl bromide derivatives are crucial in the development of pharmaceuticals, particularly those targeting neurological disorders and cancers. The compound acts as an intermediate in synthesizing various biologically active molecules.

-

Case Study: Neurological Disorders

Research has shown that benzoyl bromide derivatives can be utilized to create compounds with potential therapeutic effects on conditions such as Alzheimer's disease. These compounds often target specific receptors or enzymes involved in neurodegeneration . -

Case Study: Anticancer Agents

Another significant application is the synthesis of anticancer agents. For example, derivatives of benzoyl bromide have been explored for their ability to inhibit cancer cell proliferation by modifying key biological pathways .

Organic Synthesis

Benzoyl bromide serves as a versatile building block in organic synthesis. It can facilitate various reactions, including nucleophilic substitutions and acylation processes.

-

Nucleophilic Substitution Reactions

The compound is frequently used to introduce benzoyl groups into substrates, enhancing their reactivity and functional properties. This is particularly useful in synthesizing complex heterocyclic structures . -

Acylation Reactions

Benzoyl bromide can acylate alcohols and amines, leading to the formation of esters and amides, respectively. This property is essential for producing intermediates used in drug development .

Biological Studies

In addition to its synthetic applications, benzoyl bromide has been employed in various biological studies to investigate the mechanisms of action of different compounds.

-

Protein Modification

The ability of benzoyl bromide to acylate proteins allows researchers to study protein interactions and functions. This modification can influence protein stability and activity, providing insights into cellular processes . -

Antimicrobial Activity

Studies have demonstrated that benzoyl bromide derivatives exhibit antimicrobial properties. Research focusing on structure-activity relationships has led to the identification of compounds with enhanced efficacy against various microbial strains .

Wirkmechanismus

The mechanism of action of benzoyl bromide, 3-bromo- involves its ability to act as an electrophile in various chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the bromine atom .

Vergleich Mit ähnlichen Verbindungen

Benzyl Bromide: An organic compound with the formula C6H5CH2Br.

Benzoyl Chloride: An organic compound with the formula C6H5COCl.

Benzyl Chloride: An organic compound with the formula C6H5CH2Cl.

Uniqueness: Benzoyl bromide, 3-bromo- is unique due to its specific substitution pattern on the benzene ring. The presence of both a bromine atom and a carbonyl group makes it highly reactive and versatile in various chemical reactions. Its ability to undergo selective bromination and participate in a wide range of reactions makes it valuable in both research and industrial applications .

Biologische Aktivität

Benzoyl bromide, 3-bromo- (CAS Number: 69251) is a halogenated organic compound that exhibits notable biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₄Br₂O

- Molecular Weight : 235.91 g/mol

- Structure : Contains a benzoyl group with bromine substituents, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzoyl bromide derivatives possess significant antibacterial and antifungal activities. A study evaluated various benzyl bromide derivatives against clinical strains of bacteria and fungi, revealing the following:

- Antibacterial Activity :

- Antifungal Activity :

Cytotoxicity and Apoptosis Induction

Benzoyl bromide derivatives have also been studied for their cytotoxic effects on cancer cell lines. A compound related to benzoyl bromide showed the ability to induce apoptosis in MCF-7 breast cancer cells:

- Caspase Activation :

- The compound increased levels of active caspase-3 and caspase-9 by 18.3-fold and 16.7-fold, respectively, indicating a strong pro-apoptotic effect.

- Bcl-2 Family Proteins :

Synthesis and Derivatives

Benzoyl bromide can be synthesized through various methods involving the bromination of benzoyl chloride or other related compounds. The structural modifications of benzoyl bromide lead to derivatives with enhanced biological activities.

Case Studies

- Synthesis of Novel Compounds :

- Evaluation of Antimicrobial Efficacy :

Summary of Findings

The biological activity of benzoyl bromide, 3-bromo-, particularly its antimicrobial and cytotoxic properties, underscores its potential in pharmaceutical applications. Its derivatives exhibit varying degrees of efficacy against different microbial strains and cancer cell lines, making them valuable in drug discovery.

| Activity Type | Target Organisms | Inhibition Zone (mm) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10–17 | Strong activity against Gram-positive |

| Streptococcus pyogenes | 15 | Highly effective | |

| Escherichia coli | 7 | Moderate activity against Gram-negative | |

| Antifungal | Candida albicans | Not specified | High efficacy noted |

| Candida krusei | Not specified | Effective against pathogenic fungi | |

| Cytotoxicity | MCF-7 (breast cancer cells) | IC50 = 2.93 µM | Induces apoptosis via caspase activation |

Eigenschaften

IUPAC Name |

3-bromobenzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFABNMHNELCDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060680 | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-44-0 | |

| Record name | 3-Bromobenzoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.